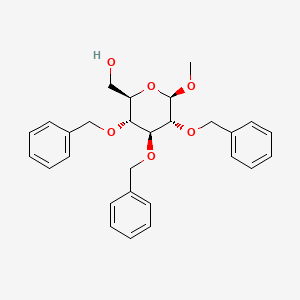
methyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside is a synthetic carbohydrate derivative It is a methylated form of galactopyranoside, where the hydroxyl groups at positions 2, 3, and 4 are substituted with benzyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3,4-tribenzyl-beta-d-galactopyranoside typically involves the protection of the hydroxyl groups of galactopyranoside followed by selective benzylation. One common method includes:
Protection of Hydroxyl Groups: The hydroxyl groups of galactopyranoside are protected using acylation or silylation.
Benzylation: The protected galactopyranoside is then treated with benzyl halides (e.g., benzyl bromide) in the presence of a base such as sodium hydride or potassium carbonate to introduce benzyl groups at positions 2, 3, and 4.
Deprotection: The protecting groups are removed to yield the final product, methyl 2,3,4-tribenzyl-beta-d-galactopyranoside
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.
Análisis De Reacciones Químicas
Types of Reactions
methyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can be used to modify the benzyl groups or other substituents.
Substitution: Nucleophilic substitution reactions can replace benzyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are used under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
methyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrate derivatives and glycosides.
Biology: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research explores its potential as an inhibitor for enzymes such as glycosidases, which are involved in various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mecanismo De Acción
The mechanism of action of methyl 2,3,4-tribenzyl-beta-d-galactopyranoside involves its interaction with specific molecular targets, such as enzymes. The benzyl groups enhance its binding affinity to the active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, making it useful in studying enzyme functions and developing therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,3,4,6-tetra-O-benzyl-alpha-D-galactopyranoside: This compound has an additional benzyl group at position 6, making it more hydrophobic and potentially altering its biological activity.
2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Similar to the above compound but without the methyl group, affecting its solubility and reactivity
Uniqueness
methyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside is unique due to its specific substitution pattern, which provides a balance between hydrophobicity and reactivity. This makes it a versatile intermediate in synthetic chemistry and a valuable tool in biochemical research .
Propiedades
Fórmula molecular |
C28H32O6 |
|---|---|
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6R)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol |
InChI |
InChI=1S/C28H32O6/c1-30-28-27(33-20-23-15-9-4-10-16-23)26(32-19-22-13-7-3-8-14-22)25(24(17-29)34-28)31-18-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24-,25-,26+,27-,28-/m1/s1 |
Clave InChI |
MOKYEUQDXDKNDX-RKFAPSRVSA-N |
SMILES isomérico |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
SMILES canónico |
COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















